rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo
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Overview
Description
rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo: is a bicyclic compound featuring a unique structure with two hydroxyl groups and an azabicyclo heptane core
Preparation Methods
The synthesis of rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo can be achieved through several organic synthetic routes. One common method involves the use of suitable starting materials and specific reaction conditions to achieve the desired stereochemistry and functional groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form ethers or esters.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Scientific Research Applications
rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one, exo can be compared with other similar compounds, such as:
rac-(1R,4R,5R)-5-(2,3-Dimethylphenyl)-2-azabicyclo[2.2.1]heptane hydrochloride:
rac-(1R,4R,5R,6S)-2-azabicyclo[2.2.1]heptane-5,6-diol hydrochloride: Another similar compound with different stereochemistry and functional groups, leading to distinct chemical and biological properties.
The uniqueness of rac-(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[22
Properties
CAS No. |
77745-22-3 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.1 |
Purity |
0 |
Origin of Product |
United States |
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